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Compound of Interest

Compound Name: Isopromethazine

Cat. No.: B104278

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and
structural properties of Isopromethazine. It is intended for researchers, scientists, and
professionals in drug development who require detailed information on this phenothiazine
derivative. This guide covers its fundamental chemical identity, physicochemical and
spectroscopic properties, synthesis methodologies, mechanism of action, and analytical
protocols. Quantitative data are presented in structured tables, and key processes are
visualized through detailed diagrams to facilitate understanding and application in a research
and development context.

Chemical Structure and Identification

Isopromethazine is a phenothiazine derivative and a structural isomer of the more commonly
known antihistamine, promethazine.[1] The core of the molecule is the tricyclic phenothiazine
ring system. The key structural distinction from promethazine lies in the attachment point of the
N,N-dimethylamino side chain to the propyl linker. In Isopromethazine, this group is attached
to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.
[2] This seemingly minor difference in substitution significantly impacts its physicochemical and
pharmacological properties.

IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[3]

Synonyms: 10-(2-Dimethylaminoisopropyl)phenothiazine, Isomethazine, Fen-Bridal[3][4]
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Identifier

Value

CAS Number

303-14-0 (Free Base)[1]

5568-90-1 (Hydrochloride Salt)

Molecular Formula

C17H20N2S (Free Base)[1]

C17H21CIN2S (Hydrochloride Salt)[5]

Molecular Weight

284.42 g/mol (Free Base)[1]

320.88 g/mol (Hydrochloride Salt)

InChl Key

CGNHCKZJGQDWBG-UHFFFAQOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a

pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion

(ADME) profile. Isopromethazine is typically supplied as a hydrochloride salt to improve its

solubility and stability.

Property

Value

Appearance

Pale beige to pale brown solid.[6]

Melting Point (°C)

193-194 (as Hydrochloride)[4]

Solubility

More soluble than promethazine.[4] The
hydrochloride salt is soluble in water.[7] Slightly

soluble in Chloroform and Methanol.[6]

pKa (Strongest Basic)

9.05 (Predicted for Promethazine, likely similar

for Isopromethazine)[8]

logP

4.2 (Computed)[3]

Spectroscopic Properties
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Spectroscopic data are essential for the structural elucidation and quality control of

Isopromethazine. The following table summarizes key spectroscopic features.

Spectroscopy

Data

1H NMR (Hydrochloride)

0 7.25-7.15 ppm (m, Aromatic Protons)[2]

0 4.10 ppm (g, Methine Proton -CH)[2]

0 2.95 ppm (s, 6H, N-Methyl Protons -N(CHs)z2)
[2]

13C NMR

Data for the closely related promethazine shows
characteristic peaks for the phenothiazine ring
system and the aliphatic side chain. Specific
assignments for Isopromethazine are not readily
available but would be expected to be similar,

with shifts in the propyl chain carbons.[9]

Infrared (IR)

~3420 cm~1 (N-H Stretch of phenothiazine ring)
[2]

~2850 cm~t (Heterocyclic Nitrogen with Alkyl
Group)[2]

~1590 cm~* (Aromatic C-N Stretch)[2]

Mass Spectrometry (MS)

As a tertiary amine, Isopromethazine would be
expected to undergo characteristic a-cleavage
of an alkyl radical as a predominant
fragmentation pathway.[10] The molecular ion
peak (M+) for the free base would be at m/z
284.

Synthesis and Chemical Reactivity

Synthesis Overview

The synthesis of Isopromethazine can be achieved through several routes, with a common

and foundational method being the N-alkylation of the phenothiazine core. This process

involves reacting phenothiazine with a suitable alkylating agent, such as 2-chloro-1-
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dimethylaminopropane, in the presence of a strong base.[2] An alternative strategy involves a
two-step process starting with the reaction of an amine and propylene oxide to form the side
chain precursor, which is then coupled to the phenothiazine moiety.[2]

Experimental Protocol: N-Alkylation of Phenothiazine

This protocol describes a general procedure for the synthesis of Isopromethazine via N-
alkylation.

o Deprotonation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen),
dissolve phenothiazine in an anhydrous solvent such as toluene.

e Add a strong base, such as sodium amide or phenyllithium, to the solution to deprotonate the
nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.[2]

 Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise
while maintaining the reaction temperature.

» After the addition is complete, reflux the mixture for several hours to drive the reaction to
completion.[11]

o Work-up: Cool the reaction mixture and quench with water. Separate the organic layer.

 Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium
sulfate. Remove the solvent under reduced pressure to yield crude Isopromethazine free
base.

o Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat
with hydrochloric acid to precipitate Isopromethazine hydrochloride.

o Recrystallization: Further purify the hydrochloride salt by recrystallization from an appropriate
solvent system to obtain high-purity Isopromethazine hydrochloride.[2]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b104278
https://www.benchchem.com/product/b104278
https://www.benchchem.com/product/b104278?utm_src=pdf-body
https://www.benchchem.com/product/b104278
https://pubmed.ncbi.nlm.nih.gov/12652/
https://www.benchchem.com/product/b104278?utm_src=pdf-body
https://www.benchchem.com/product/b104278?utm_src=pdf-body
https://www.benchchem.com/product/b104278?utm_src=pdf-body
https://www.benchchem.com/product/b104278
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Phenothiazine

“\

Synthesis Workflow for Isopromethazine

Strong Base (e.g., NaNH2)
in Anhydrous Toluene
Deprotonation

2-chloro-1-dimethylaminopropane

N-Alkylation (Reflux)

'

Aqueous Work-up
& Extraction

'

Purification of Free Base

N

Salt Formation

'

Recrystallization

Isopromethazine HCI

Click to download full resolution via product page

Synthesis Workflow for Isopromethazine

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b104278?utm_src=pdf-body-img
https://www.benchchem.com/product/b104278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity

The chemical reactivity of Isopromethazine is primarily governed by the electron-rich
phenothiazine ring system. This tricycle is susceptible to oxidation, particularly at the sulfur
atom, which can lead to the formation of sulfoxide and sulfone derivatives. The ring can also
undergo electrophilic substitution reactions, such as halogenation and nitration, with the
nitrogen atom directing electrophiles mainly to the 3- and 7-positions.[2]

Mechanism of Action

Isopromethazine exerts its primary therapeutic effects as a potent antagonist at the histamine
H1 receptor.[2] Like other first-generation antihistamines, it functions as an inverse agonist
rather than a neutral antagonist.[12] By binding to the H1 receptor, it blocks the action of
endogenous histamine, thereby preventing the cascade of events that lead to allergic
symptoms.[3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by
histamine, couples to Gg/11, activating the phospholipase C (PLC) signaling pathway.[12] This
leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which
subsequently increase intracellular calcium levels and activate protein kinase C (PKC),
respectively, culminating in the physiological responses associated with allergy.
Isopromethazine's antagonism of this pathway underlies its anti-allergic effects. Its sedative
properties are attributed to its ability to cross the blood-brain barrier and block central H1
receptors.[12]
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Isopromethazine Mechanism of Action at the H1 Receptor
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Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control,
impurity profiling, and quantitative analysis of Isopromethazine.[2] Due to the structural
similarity between Isopromethazine and promethazine, chromatographic methods must
possess high resolving power.

Experimental Protocol: HPLC Method for Impurity
Profiling

This protocol outlines a stability-indicating HPLC method for the determination of
Isopromethazine, often as an impurity in promethazine samples.

¢ Instrumentation: A standard HPLC system equipped with a pump, autosampler, column
oven, and a UV detector.

o Column: A reversed-phase column with shape selectivity is crucial for separating the
isomers. For example, a Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4um) has
shown success.[13]

e Mobile Phase:
o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
o Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient Elution: A gradient program is typically required to resolve all related substances.
An example might be:

0-5 min: 20% B

[¢]

[e]

5-25 min: Linear gradient from 20% to 80% B

o

25-30 min: Hold at 80% B

[¢]

30-35 min: Return to 20% B and equilibrate.

e Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
Detection: UV detection at 254 nm.[13]
Sample Preparation:

o Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of
water and acetonitrile).

o Filter the sample through a 0.45 pm syringe filter prior to injection.

Analysis: Inject the prepared standard and sample solutions. Identify and quantify
Isopromethazine based on its retention time relative to a certified reference standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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